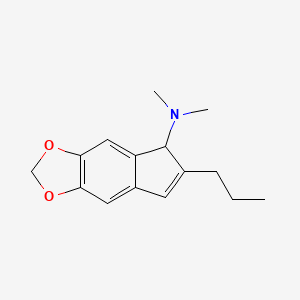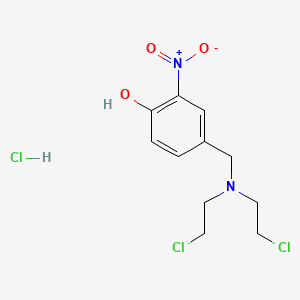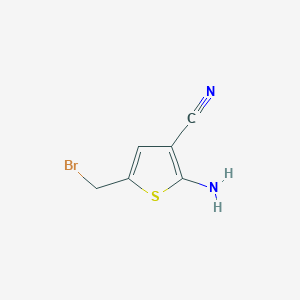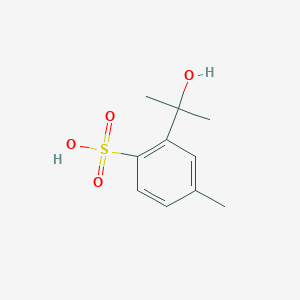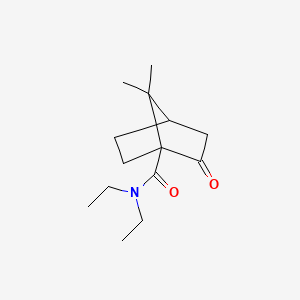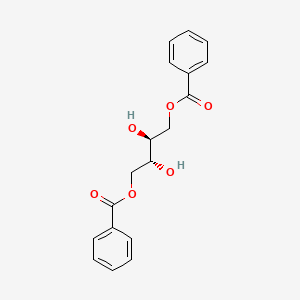
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two benzoate groups attached to a butanetetrol backbone The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate typically involves the esterification of (2R,3S)-1,2,3,4-butanetetrol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a substrate for investigating metabolic pathways involving ester compounds.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ester bonds can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry
Industrially, this compound is used in the production of polymers and resins. Its ester groups contribute to the flexibility and durability of the resulting materials, making them suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate involves the hydrolysis of its ester bonds. Enzymes such as esterases catalyze the cleavage of these bonds, releasing the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process include the active sites of the enzymes and the specific interactions between the enzyme and the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- (2S,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate
- (2S,3R)-1,2,3,4-Butanetetrol 1,4-dibenzoate
Uniqueness
The uniqueness of (2R,3S)-1,2,3,4-Butanetetrol 1,4-dibenzoate lies in its specific stereochemistry. The (2R,3S) configuration imparts distinct physical and chemical properties to the compound, influencing its reactivity and interactions with other molecules. This stereochemistry also makes it a valuable tool for studying chiral recognition and enantioselective processes.
Eigenschaften
Molekularformel |
C18H18O6 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
[(2S,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16+ |
InChI-Schlüssel |
DJOUKNAKSJTIKP-IYBDPMFKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H](COC(=O)C2=CC=CC=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

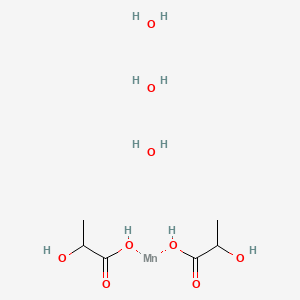
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
